Ethyl 4-(5-{[(2E,5Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-YL)benzoate
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Overview
Description
Ethyl 4-(5-{[(2E,5Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-YL)benzoate is a complex organic compound with a unique structure that includes a thiazolidine ring, a furan ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-{[(2E,5Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-YL)benzoate typically involves multi-step organic reactions. The key steps include the formation of the thiazolidine ring, the furan ring, and the benzoate ester. Common reagents used in these reactions include cyclohexanone, phenyl isothiocyanate, and ethyl 4-bromobenzoate. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-{[(2E,5Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-YL)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Ethyl 4-(5-{[(2E,5Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-YL)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-{[(2E,5Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-YL)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation.
Comparison with Similar Compounds
Ethyl 4-(5-{[(2E,5Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-YL)benzoate can be compared with similar compounds such as:
- Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 1,4-Dimethylbenzene
These compounds share structural similarities but differ in their functional groups and biological activities
Properties
Molecular Formula |
C29H28N2O4S |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
ethyl 4-[5-[(Z)-(3-cyclohexyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C29H28N2O4S/c1-2-34-28(33)21-15-13-20(14-16-21)25-18-17-24(35-25)19-26-27(32)31(23-11-7-4-8-12-23)29(36-26)30-22-9-5-3-6-10-22/h3,5-6,9-10,13-19,23H,2,4,7-8,11-12H2,1H3/b26-19-,30-29? |
InChI Key |
RJDSUUVDLAGOPI-ZSBARMHISA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=NC4=CC=CC=C4)S3)C5CCCCC5 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5CCCCC5 |
Origin of Product |
United States |
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